N-[3-(dimethylamino)propyl]-4-nitro-2-(trifluoromethyl)aniline hydrochloride
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Overview
Description
N-[3-(dimethylamino)propyl]-4-nitro-2-(trifluoromethyl)aniline hydrochloride is a chemical compound with the molecular formula C12H17ClF3N3O2. It is known for its unique structural properties, which include a dimethylamino group, a nitro group, and a trifluoromethyl group attached to an aniline ring. This compound is used in various scientific research applications due to its reactivity and functional groups.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[3-(dimethylamino)propyl]-4-nitro-2-(trifluoromethyl)aniline hydrochloride typically involves the reaction of 4-nitro-2-(trifluoromethyl)aniline with 3-(dimethylamino)propylamine. The reaction is carried out in the presence of a suitable solvent, such as toluene, and under controlled temperature conditions to ensure the desired product is obtained .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The process may include additional purification steps such as recrystallization or chromatography to achieve the desired quality of the final product .
Chemical Reactions Analysis
Types of Reactions
N-[3-(dimethylamino)propyl]-4-nitro-2-(trifluoromethyl)aniline hydrochloride undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine group under specific conditions.
Reduction: The compound can be reduced using common reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include hydrogen gas, palladium catalysts, and nucleophiles such as amines or thiols. Reaction conditions vary depending on the desired transformation but typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from these reactions depend on the specific reaction pathway. For example, reduction of the nitro group yields an amine derivative, while substitution reactions can introduce various functional groups in place of the trifluoromethyl group .
Scientific Research Applications
N-[3-(dimethylamino)propyl]-4-nitro-2-(trifluoromethyl)aniline hydrochloride is used in several scientific research fields:
Chemistry: As a building block for synthesizing more complex molecules.
Biology: In studies involving enzyme inhibition and protein interactions.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-[3-(dimethylamino)propyl]-4-nitro-2-(trifluoromethyl)aniline hydrochloride involves its interaction with molecular targets such as enzymes or receptors. The compound’s functional groups allow it to form specific interactions with these targets, leading to inhibition or activation of biological pathways. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
N-[3-(dimethylamino)propyl]methacrylamide: Shares the dimethylamino group but differs in the rest of the structure.
N-(3-Dimethylaminopropyl)-N’-ethylcarbodiimide: Used in similar applications but has a different core structure.
Uniqueness
N-[3-(dimethylamino)propyl]-4-nitro-2-(trifluoromethyl)aniline hydrochloride is unique due to the presence of the trifluoromethyl group, which imparts distinct chemical properties such as increased lipophilicity and stability. This makes it particularly useful in applications where these properties are advantageous .
Properties
Molecular Formula |
C12H17ClF3N3O2 |
---|---|
Molecular Weight |
327.73 g/mol |
IUPAC Name |
N',N'-dimethyl-N-[4-nitro-2-(trifluoromethyl)phenyl]propane-1,3-diamine;hydrochloride |
InChI |
InChI=1S/C12H16F3N3O2.ClH/c1-17(2)7-3-6-16-11-5-4-9(18(19)20)8-10(11)12(13,14)15;/h4-5,8,16H,3,6-7H2,1-2H3;1H |
InChI Key |
YFBGDEBGUVPVRS-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)CCCNC1=C(C=C(C=C1)[N+](=O)[O-])C(F)(F)F.Cl |
Origin of Product |
United States |
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